molecular formula C16H34O5 B15160364 3-{2-Hydroxy-3-[(8-methylnonyl)oxy]propoxy}propane-1,2-diol CAS No. 654649-41-9

3-{2-Hydroxy-3-[(8-methylnonyl)oxy]propoxy}propane-1,2-diol

Cat. No.: B15160364
CAS No.: 654649-41-9
M. Wt: 306.44 g/mol
InChI Key: QVBVVQCUPAGFCO-UHFFFAOYSA-N
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Description

3-{2-Hydroxy-3-[(8-methylnonyl)oxy]propoxy}propane-1,2-diol is a chemical compound with a complex structure that includes hydroxyl groups and an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-Hydroxy-3-[(8-methylnonyl)oxy]propoxy}propane-1,2-diol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 8-methylnonanol with epichlorohydrin under basic conditions to form an intermediate epoxide. This intermediate is then reacted with glycerol in the presence of a catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-{2-Hydroxy-3-[(8-methylnonyl)oxy]propoxy}propane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form simpler alcohols.

    Substitution: The ether linkage can be cleaved and substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

3-{2-Hydroxy-3-[(8-methylnonyl)oxy]propoxy}propane-1,2-diol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on cellular processes and as a component in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-{2-Hydroxy-3-[(8-methylnonyl)oxy]propoxy}propane-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups and ether linkage play crucial roles in these interactions, influencing the compound’s binding affinity and activity. Specific pathways may include modulation of signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-{2-Hydroxy-3-[(8-methyloctyl)oxy]propoxy}propane-1,2-diol
  • 3-{2-Hydroxy-3-[(8-methyldecyl)oxy]propoxy}propane-1,2-diol

Uniqueness

3-{2-Hydroxy-3-[(8-methylnonyl)oxy]propoxy}propane-1,2-diol is unique due to its specific chain length and branching, which can influence its physical and chemical properties. This uniqueness makes it suitable for specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

654649-41-9

Molecular Formula

C16H34O5

Molecular Weight

306.44 g/mol

IUPAC Name

3-[2-hydroxy-3-(8-methylnonoxy)propoxy]propane-1,2-diol

InChI

InChI=1S/C16H34O5/c1-14(2)8-6-4-3-5-7-9-20-12-16(19)13-21-11-15(18)10-17/h14-19H,3-13H2,1-2H3

InChI Key

QVBVVQCUPAGFCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCOCC(COCC(CO)O)O

Origin of Product

United States

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